molecular formula C8H8FNO3 B581568 2-Amino-3-methoxy-4-fluorobenzoic acid CAS No. 126480-32-8

2-Amino-3-methoxy-4-fluorobenzoic acid

Cat. No.: B581568
CAS No.: 126480-32-8
M. Wt: 185.154
InChI Key: GDMDGZTWBKBRRA-UHFFFAOYSA-N
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Description

2-Amino-3-methoxy-4-fluorobenzoic acid is an organic compound with the molecular formula C8H8FNO3. It is a derivative of benzoic acid, featuring an amino group, a methoxy group, and a fluorine atom attached to the benzene ring. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methoxy-4-fluorobenzoic acid typically involves multiple steps. One common method starts with the nitration of 3-methoxy-4-fluorobenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often involve the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of automated systems can also help in optimizing reaction conditions and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methoxy-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenation or alkylation reactions often use reagents like bromine or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

2-Amino-3-methoxy-4-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-methoxy-4-fluorobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the methoxy and fluorine groups can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-fluorobenzoic acid
  • 2-Amino-3-fluorobenzoic acid
  • 2-Amino-3-methoxybenzoic acid

Uniqueness

2-Amino-3-methoxy-4-fluorobenzoic acid is unique due to the presence of both a methoxy group and a fluorine atom on the benzene ring. This combination of functional groups can significantly influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

2-Amino-3-methoxy-4-fluorobenzoic acid (C₈H₈FNO₃) is an aromatic compound characterized by the presence of an amino group, a methoxy group, and a fluorine atom on a benzoic acid structure. This unique combination of functional groups contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

  • Molecular Formula : C₈H₈FNO₃
  • Molecular Weight : 185.15 g/mol
  • CAS Number : 126480-32-8

The compound's structure influences its reactivity and interaction with biological targets, particularly due to the electron-withdrawing nature of the fluorine atom and the electron-donating properties of the methoxy group .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit inflammatory responses by interacting with specific proteins involved in these pathways.
  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its role as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes, disrupting their function .
  • Antitumor Activity : Some studies have explored its efficacy against cancer cell lines, suggesting a potential role in cancer therapy .

The precise mechanism of action for this compound remains under investigation. However, molecular docking studies have indicated potential interactions with key enzymes involved in metabolic pathways and inflammation. These interactions may lead to the inhibition of specific biochemical pathways crucial for pathogen survival or tumor growth.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli1
Staphylococcus aureus0.5
Pseudomonas aeruginosa2

These results indicate that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria .

Antitumor Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The IC50 values were reported as follows:

Cell LineIC50 (µM)
MDA-MB-23125
PC330

These findings suggest that the compound exhibits moderate cytotoxicity against these cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics. Studies suggest a good balance between permeability and hepatic clearance, which is crucial for effective drug development .

Properties

IUPAC Name

2-amino-4-fluoro-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMDGZTWBKBRRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1N)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678920
Record name 2-Amino-4-fluoro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126480-32-8
Record name 2-Amino-4-fluoro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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